molecular formula C13H9ClF2N2O2 B2646208 N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline CAS No. 306731-94-2

N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline

Cat. No.: B2646208
CAS No.: 306731-94-2
M. Wt: 298.67
InChI Key: MVPCNFIAXKVYBR-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a benzyl group substituted with chlorine and nitro groups, and a difluoroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline typically involves the reaction of 4-chloro-3-nitrobenzyl chloride with 2,4-difluoroaniline. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid.

    Substitution: Sodium hydroxide or potassium carbonate as bases, amines or thiols as nucleophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of N-(4-chloro-3-aminobenzyl)-2,4-difluoroaniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of quinones or other oxidized products.

Scientific Research Applications

N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a building block for the development of new materials with specific properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the nitro group can facilitate the formation of reactive intermediates that can interact with cellular components, leading to biological effects. The difluoroaniline moiety may enhance the compound’s binding affinity to specific targets, thereby modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-nitrobenzyl)-2,4-dichloroaniline
  • N-(4-chloro-3-nitrobenzyl)-2,4-dimethoxyaniline
  • N-(4-chloro-3-nitrobenzyl)-2,4-difluorobenzamide

Uniqueness

N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline is unique due to the presence of both chlorine and nitro substituents on the benzyl group, as well as the difluoroaniline moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications. The difluoroaniline moiety, in particular, can enhance the compound’s stability and binding affinity to specific targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[(4-chloro-3-nitrophenyl)methyl]-2,4-difluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2N2O2/c14-10-3-1-8(5-13(10)18(19)20)7-17-12-4-2-9(15)6-11(12)16/h1-6,17H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPCNFIAXKVYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC2=C(C=C(C=C2)F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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